molecular formula C19H25N5O2 B7170320 N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide

Cat. No.: B7170320
M. Wt: 355.4 g/mol
InChI Key: NSHAZDLNKDELPY-UHFFFAOYSA-N
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Description

N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a benzyl group

Properties

IUPAC Name

N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-22(13-15-7-4-3-5-8-15)18(25)12-20-19(26)24-10-6-9-17(24)16-11-21-23(2)14-16/h3-5,7-8,11,14,17H,6,9-10,12-13H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHAZDLNKDELPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN2C(=O)NCC(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include benzylamine, methylamine, and various carboxylic acid derivatives. The key steps in the synthesis may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Ring: This step may involve the reaction of hydrazine derivatives with diketones or other suitable substrates.

    Attachment of the Benzyl Group: This can be done through nucleophilic substitution reactions where benzyl halides react with amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylethanolamine: Similar in structure but lacks the pyrazole and pyrrolidine rings.

    N-Benzylmethylamine: Contains the benzyl and methylamine groups but lacks the additional rings.

Uniqueness

N-[2-[benzyl(methyl)amino]-2-oxoethyl]-2-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide is unique due to its combination of a pyrrolidine ring, a pyrazole ring, and a benzyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

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